molecular formula C10H11Br2NO B1372828 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide CAS No. 895854-58-7

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide

Cat. No. B1372828
M. Wt: 321.01 g/mol
InChI Key: YKGCEUQWENLMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H11Br2NO and a molecular weight of 321.01 . It is provided by Santa Cruz Biotechnology for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” consists of 10 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

  • Enzyme Inhibition

    • Application Summary : Compounds similar to “2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide” have been studied for their potential to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s .
    • Results : Some derivatives have shown relative activity against AChE, which could be quantified using enzyme activity assays and statistical analysis .
  • Synthetic Chemistry

    • Application Summary : The compound can be used as an intermediate in the synthesis of more complex molecules, potentially with biological activity .
  • Material Science

    • Application Summary : Brominated compounds are often used in the development of new materials with electronic applications .
  • Pharmaceutical Development

    • Application Summary : Derivatives of the compound may be explored for their therapeutic potential in various diseases .
  • Analytical Chemistry

    • Application Summary : The compound could serve as a standard or reference in analytical methods .
  • Agrochemical Research

    • Application Summary : Potential use in the development of new pesticides or herbicides .
  • Proteomics Research

    • Application Summary : This compound is used in proteomics research, which involves the study of proteins and their functions .
  • Chemical Synthesis

    • Application Summary : It serves as a building block for synthesizing various chemical compounds .
  • Internal Standard for Analytical Methods

    • Application Summary : It may be used as an internal standard for the quantification of carbamate pesticides in water samples .

properties

IUPAC Name

2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-6-3-8(13-9(14)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCEUQWENLMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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